

Spectroscopic data for methyl 1-benzylazetidine-2-carboxylate (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 1-benzylazetidine-2-carboxylate
Cat. No.:	B044582

[Get Quote](#)

An In-depth Technical Guide on the Spectroscopic Data for **Methyl 1-benzylazetidine-2-carboxylate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 1-benzylazetidine-2-carboxylate**, a key intermediate in pharmaceutical synthesis. The information presented herein is essential for the structural elucidation, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by experimental protocols and data visualization to facilitate understanding and application in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **methyl 1-benzylazetidine-2-carboxylate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (300 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.35-7.17	m	5H	Ar-H
3.84-3.70	m	2H	CH ₂ Ph
3.62	s	3H	OCH ₃
3.58	d, J=12.5 Hz	1H	COCH
3.35-3.27	m	1H	NCH ₂ a
2.98-2.88	m	1H	NCH ₂ b
2.36	dt, J=8.7, 17.6 Hz	1H	CHCH ₂ a
2.25-2.13	m	1H	CHCH ₂ b

Table 2: ^{13}C NMR Spectroscopic Data (75 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
173.10	C=O
137.08	Ar-C (quaternary)
129.17	Ar-CH
128.36	Ar-CH
127.32	Ar-CH
64.40	COCH ₃
62.45	CH ₂ Ph
51.83	OCH ₃
50.85	NCH ₂
21.72	CHCH ₂

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data (Neat)

Wavenumber (cm ⁻¹)	Vibrational Mode
2953	C-H stretch (aliphatic)
2837	C-H stretch (aliphatic)
1737	C=O stretch (ester)
1442	C-H bend (aliphatic)
1201	C-O stretch (ester)
1172	C-N stretch

Mass Spectrometry (MS)

Table 4: High-Resolution Mass Spectrometry (HRMS) Data

Ion	Calculated m/z	Found m/z
[M+H] ⁺	206.1175	206.1198

Experimental Protocols

The data presented in this guide were obtained using standard analytical techniques. While the specific instrument models and parameters from the original data source are not fully detailed, the following represents typical experimental protocols for the characterization of this type of small organic molecule.

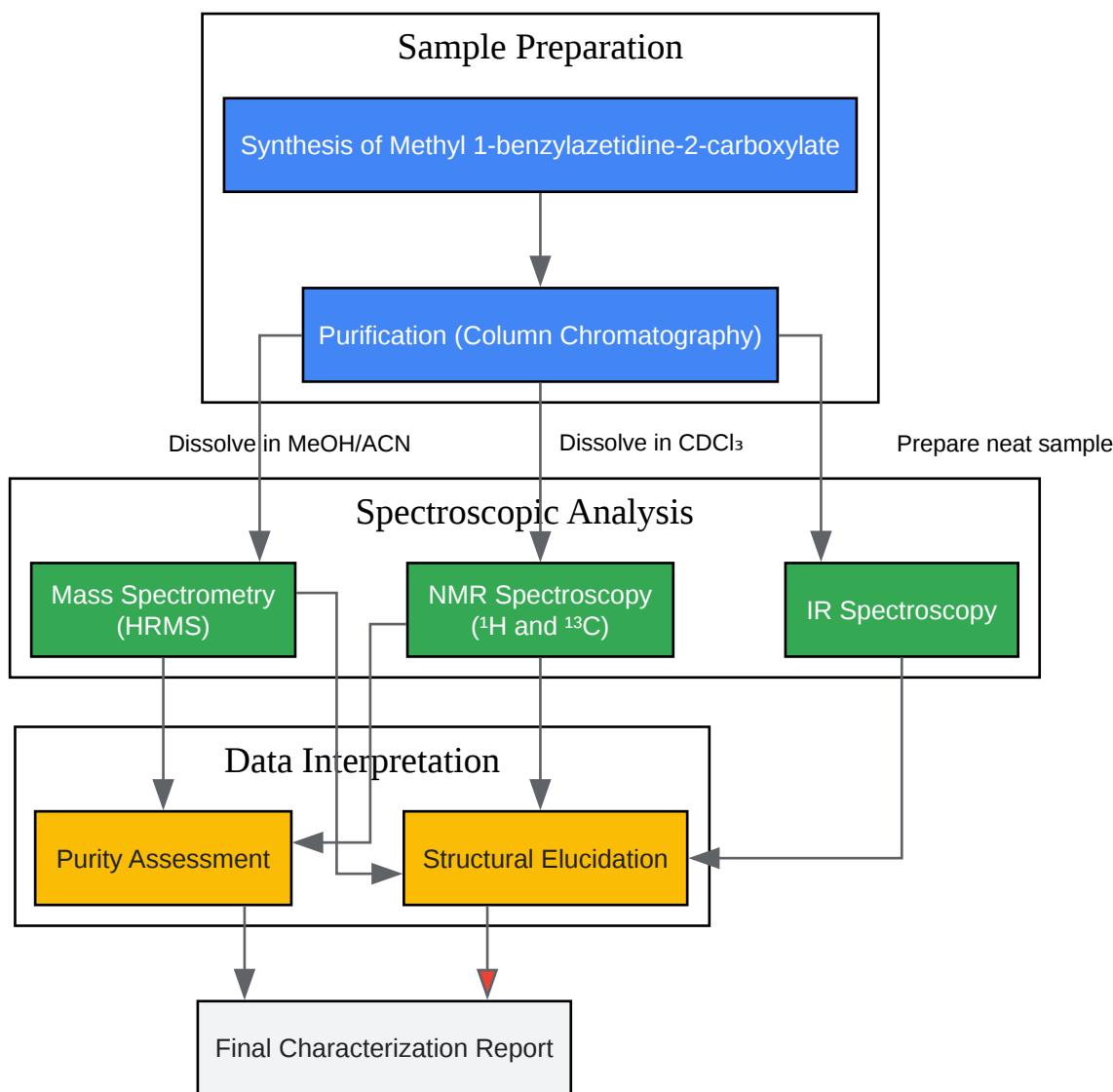
Synthesis and Purification

Methyl 1-benzylazetidine-2-carboxylate can be synthesized via the reaction of methyl 2,4-dibromobutyrate with benzylamine in the presence of a base like triethylamine in a suitable solvent such as methanol. The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction. Upon completion, the crude product is worked up by extraction and purified by column chromatography on silica gel using a solvent system such as ethyl acetate/hexane to yield the final product as an oil.^[1]

NMR Spectroscopy

NMR spectra are recorded on a 300 MHz (for ^1H) or 75 MHz (for ^{13}C) spectrometer. The sample is dissolved in deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. For ^1H NMR, data is acquired over a spectral width of approximately 0-10 ppm. For ^{13}C NMR, a proton-decoupled spectrum is obtained over a range of 0-200 ppm.

Infrared Spectroscopy


The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. A neat sample is analyzed by placing a thin film of the oil between two sodium chloride (NaCl) plates. The spectrum is recorded over the range of $4000\text{-}400\text{ cm}^{-1}$.

Mass Spectrometry

High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the mass spectrometer. The data is acquired in positive ion mode to observe the protonated molecule $[\text{M}+\text{H}]^+$.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of **methyl 1-benzylazetidine-2-carboxylate**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic data for methyl 1-benzylazetidine-2-carboxylate (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044582#spectroscopic-data-for-methyl-1-benzylazetidine-2-carboxylate-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com